BENGHE Foundational & Exploratory

Check Availability & Pricing

NBI-31772 Hydrate: A Technical Guide to its
Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: NBI-31772 hydrate

Cat. No.: B11930442

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBI-31772 is a potent, non-peptide small molecule inhibitor of the interaction between insulin-
like growth factors (IGFs) and their binding proteins (IGFBPSs). By displacing IGF-1 from its
sequestration by all six human IGFBP subtypes, NBI-31772 effectively increases the
bioavailability of free, biologically active IGF-1. This mechanism of action has positioned NBI-
31772 as a valuable research tool for investigating the physiological and pathological roles of
the IGF signaling axis. This technical guide provides a comprehensive overview of the chemical
structure and physicochemical and biological properties of NBI-31772, including detailed
experimental protocols for key assays and visualizations of its mechanism of action. While
often supplied as a hydrate, quantitative data typically corresponds to the anhydrous form.

Chemical Structure and Identification

NBI-31772 is an isoquinoline derivative with the systematic IUPAC name 1-(3,4-
dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid[1]. Its structure is characterized
by a core isoquinoline ring system substituted with a 3,4-dihydroxybenzoyl group at the 1-
position, a carboxylic acid at the 3-position, and hydroxyl groups at the 6- and 7-positions[1][2].
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Identifier Value

1-(3,4-dihydroxybenzoyl)-6,7-

dihydroxyisoquinoline-3-carboxylic acid[1]

IUPAC Name

[1-(3',4'-Dihydroxybenzoyl)-6,7-

dihydroxyisoquinoline-3-carboxylic Acid]

Alternate Names

CAS Number 374620-70-9

Molecular Formula C17H11NO~

Molecular Weight 341.27 g/mol (anhydrous)
PubChem CID 54684689[3]

Note: NBI-31772 is often supplied as a hydrate. The degree of hydration can be batch-specific
and may affect the molecular weight. The data presented here is for the anhydrous compound.

Physicochemical Properties

The physicochemical properties of NBI-31772 are crucial for its handling, storage, and
application in experimental settings.

Property Value
Purity >98% (by HPLC)[3]
Solubility Soluble to 100 mM in DMSO

Store at -20°C. Stock solutions in DMSO can be
Storage stored at -80°C for up to 6 months or at -20°C
for up to 1 month[4].

Biological Properties and Mechanism of Action

NBI-31772 functions as a high-affinity, non-selective inhibitor of the six human insulin-like
growth factor binding proteins (IGFBPs)[4]. It displaces insulin-like growth factor-1 (IGF-1) from
the IGF-1:IGFBP complex, thereby increasing the concentration of free, biologically active IGF-
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1[4]. This free IGF-1 is then able to bind to its receptor (IGF-1R), initiating downstream

signaling cascades.

Biological Parameter

Value

Target

Insulin-like Growth Factor Binding Proteins
(IGFBPs) 1-6

Ki Values

1 - 24 nM for all six human IGFBP subtypes[4]

Reported Biological Effects

- Suppresses IGF-1-induced proliferation of 3T3
fibroblasts.- Increases cardiomyocyte
proliferation in vivo.- Restores or enhances
proteoglycan synthesis in osteoarthritic
chondrocytes|[3].- Exhibits neuroprotective
effects, reducing infarct volume in models of
cerebral ischemia[5].- Produces anxiolytic and

antidepressant-like effects in mice[6].

Signaling Pathway

The mechanism of action of NBI-31772 involves the disruption of the IGF-1/IGFBP complex,

leading to the activation of the IGF-1 receptor and its downstream signaling pathways, which

are critical for cell growth, proliferation, and survival[2].
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Caption: Mechanism of action of NBI-31772.

Experimental Protocols
Radioligand Binding Assay for Ki Determination

This protocol is adapted from Liu et al. (2001) and is used to determine the inhibitory potency
of NBI-31772 on the binding of IGF-1 to IGFBPs.
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Materials:

Recombinant human IGFBPs (1-6)

o 125|-|labeled IGF-1

e NBI-31772

e Assay Buffer (e.g., Tris-HCI with BSA)
e 96-well microplates

e Gamma counter

Procedure:

Prepare serial dilutions of NBI-31772 in the assay buffer.

e In a 96-well plate, add a constant amount of a specific recombinant human IGFBP.
e Add the various concentrations of NBI-31772 to the wells.

e Add a constant amount of *2°|-labeled IGF-1 to all wells.

 Incubate the plate at room temperature for a defined period (e.g., 2 hours) to reach
equilibrium.

e Separate the bound from free 125-IGF-1 using a suitable method (e.qg., filtration or
precipitation).

» Measure the radioactivity of the bound fraction using a gamma counter.

 Calculate the concentration of NBI-31772 that inhibits 50% of the specific binding of 12°I-IGF-
1 (ICso0).

e Convert the ICso value to a Ki value using the Cheng-Prusoff equation.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11930442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare Reagents: Plate Setup:
- NBI-31772 dilutions N Incubate to Separate Bound leasure Radioactivi Data Analysis:

[—®| AddIGFBP, NBI-31772, " .

e \d IGFBRNBIS1712 1 reach eaquilbrium > and Free Ligand Calculate ICs0 and Ki

Click to download full resolution via product page

Caption: Workflow for Ki determination of NBI-31772.

Proteoglycan Synthesis Assay in Chondrocytes

This protocol, based on the methodology described by De Ceuninck et al. (2004), measures
the anabolic response of chondrocytes to IGF-1 in the presence of NBI-31772[3].

Materials:

e Primary cultured chondrocytes (e.g., from rabbit or human osteoarthritic cartilage)
e Cell culture medium (e.g., Ham's F-12)

e Recombinant human IGF-1

e Recombinant human IGFBP-3 (optional, to create an inhibitory environment)
e NBI-31772

e Naz3°S0a (radiolabeled sulfate)

o Cetylpyridinium chloride (CPC)

 Scintillation counter

Procedure:

o Culture chondrocytes to confluence in 24-well plates.

 Incubate the cells with or without IGF-1 and/or IGFBP-3 for a pre-incubation period (e.g., 24
hours).
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e Add various concentrations of NBI-31772 to the wells.
e Add Naz2**SO0a (e.g., 1.5 pCi/ml) to each well to label newly synthesized proteoglycans.
 Incubate for an additional period (e.g., 24 hours).

o Separate the culture medium (containing secreted proteoglycans) from the cell layer
(containing cell-associated proteoglycans).

o Precipitate the 3>S-labeled proteoglycans from both fractions using CPC.
o Measure the radioactivity of the precipitates by beta-counting using a scintillation counter.

o Express the results as disintegrations per minute (dpm) to quantify proteoglycan synthesis.

Pre-incubate with Add NBI-31772 Incubate for Separate Medium
IGF-1 +/- IGFBP-3 and NazSOs 24 hours and Cell Layer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NBI-31772 Hydrate: A Technical Guide to its Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11930442#chemical-structure-and-properties-of-nbi-
31772-hydrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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